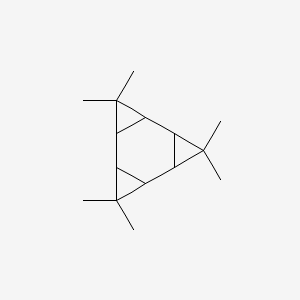
Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)- is a complex organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 . This compound is characterized by its unique tetracyclic structure, which includes multiple fused rings and several methyl groups. It is known for its stability and distinct chemical properties.
Preparation Methods
The synthesis of Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)- involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, where smaller ring structures are fused together under specific conditions. Industrial production methods may involve the use of catalysts and high-pressure conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated compounds.
Scientific Research Applications
Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of tetracyclic structures and their reactivity.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Its tetracyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it could have significant biological effects .
Comparison with Similar Compounds
Similar compounds to Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)- include other tetracyclic hydrocarbons with varying degrees of methylation and ring fusion. These compounds share similar stability and reactivity but differ in their specific chemical and biological properties. Examples include:
- Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexaethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)-
- Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, cis,cis,trans .
These comparisons highlight the uniqueness of the compound in terms of its specific methylation pattern and the resulting chemical properties.
Properties
CAS No. |
51898-92-1 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
3,3,6,6,9,9-hexamethyltetracyclo[6.1.0.02,4.05,7]nonane |
InChI |
InChI=1S/C15H24/c1-13(2)7-8(13)10-12(15(10,5)6)11-9(7)14(11,3)4/h7-12H,1-6H3 |
InChI Key |
JJDXPPCRRNQMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C3C(C3(C)C)C4C2C4(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















